molecular formula C16H20O4S B12587852 Methyl 4-(oct-1-yne-1-sulfonyl)benzoate CAS No. 648436-57-1

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate

Cat. No.: B12587852
CAS No.: 648436-57-1
M. Wt: 308.4 g/mol
InChI Key: CDVYIMCCHYSKON-UHFFFAOYSA-N
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Description

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzene ring is substituted with a sulfonyl group attached to an oct-1-yne chain and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.

    Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Products include halogenated derivatives of the benzene ring.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include alkanes or alkenes from the reduction of the triple bond.

Scientific Research Applications

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of the oct-1-yne-1-sulfonyl group.

    Methyl 4-(1-octyn-1-ylsulfinyl)benzoate: Similar structure but with a sulfinyl group instead of a sulfonyl group.

Uniqueness

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is unique due to the presence of both the sulfonyl group and the oct-1-yne chain

Properties

CAS No.

648436-57-1

Molecular Formula

C16H20O4S

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 4-oct-1-ynylsulfonylbenzoate

InChI

InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3

InChI Key

CDVYIMCCHYSKON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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